Zinc perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

- Organic Synthesis: Zinc perchlorate, particularly in its hexahydrate form (Zn(ClO4)2·6H2O), acts as a versatile catalyst for various organic reactions []. It demonstrates high efficiency in:

- Metal-Organic Frameworks (MOFs): Zinc perchlorate can be used as a precursor for the synthesis of highly fluorescent ZnSe quantum dots, which are useful in various applications like bioimaging and light-emitting diodes (LEDs) [].

Electrolytes:

- Aqueous Zinc Batteries: Zinc perchlorate serves as a promising electrolyte component for rechargeable zinc batteries due to its high ionic conductivity and compatibility with zinc electrodes [].

Other Applications:

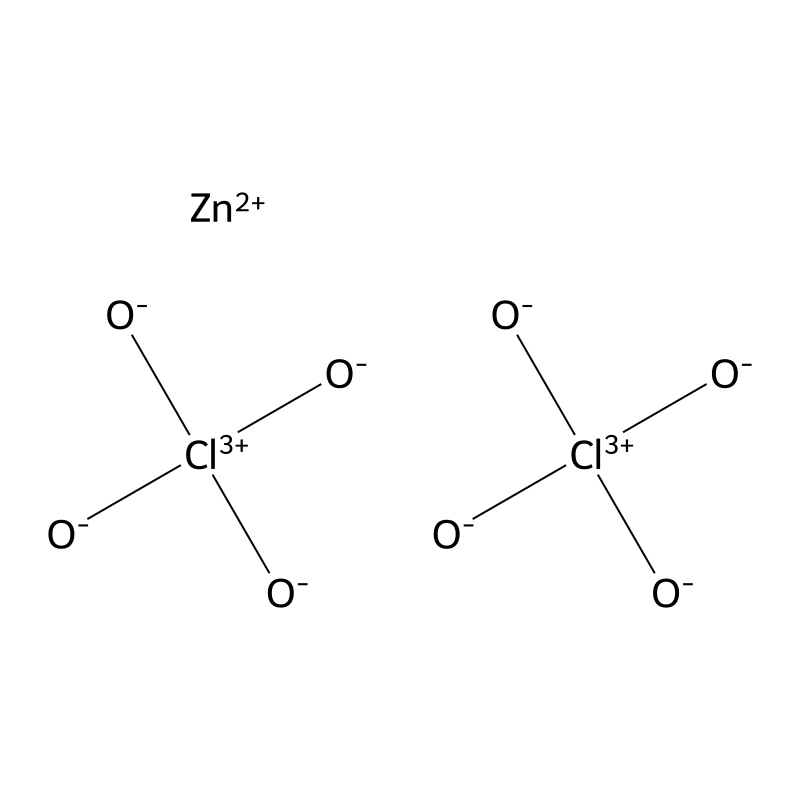

Zinc perchlorate is an inorganic compound with the formula Zinc(II) perchlorate hexahydrate, represented as Zn(ClO₄)₂·6H₂O. This compound appears as colorless crystalline solids or white powders and is highly soluble in water. Zinc perchlorate is notable for its strong oxidizing properties, which arise from the perchlorate ion (ClO₄⁻), making it useful in various

- Epoxide Ring Opening: Zinc perchlorate hexahydrate has been shown to catalyze the opening of epoxide rings by amines, yielding 2-amino alcohols with high regioselectivity and stereoselectivity. This reaction is particularly effective under solvent-free conditions, demonstrating its efficiency compared to other metal perchlorates .

- Acylation Reactions: It also serves as an acylation catalyst for poor nucleophilic phenols, alcohols, and amines, facilitating the formation of various acylated products .

- Synthesis of β-Hydroxysulfides: The compound catalyzes the reaction between epoxides derived from olefins and thiols to produce β-hydroxysulfides in high yields .

Zinc perchlorate can be synthesized through various methods:

- Direct Reaction: Reacting zinc oxide or zinc carbonate with perchloric acid results in the formation of zinc perchlorate. The reaction can be represented as:

- Hydration: The hexahydrate form can be obtained by dissolving anhydrous zinc perchlorate in water and allowing it to crystallize.

- Electrochemical Methods: Recent studies indicate that zinc perchlorate can be utilized in electrochemical applications, such as in zinc-bromine batteries, enhancing their performance through reversible reactions .

Zinc perchlorate has diverse applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for reactions involving epoxides and acylation processes .

- Electrochemistry: In energy storage systems like zinc-bromine batteries, it acts as an electrolyte additive to improve stability and performance .

- Pharmaceuticals: The compound has been employed in synthesizing pharmaceutical intermediates, such as cardiovascular drugs like propranolol

Studies on zinc perchlorate's interactions primarily focus on its catalytic properties rather than biological interactions. Its ability to influence reaction pathways makes it a valuable reagent in organic chemistry. Further research may explore its interactions with biological systems, particularly regarding its safety and toxicity profiles.

Zinc perchlorate shares similarities with other metal perchlorates but exhibits unique properties that distinguish it:

| Compound | Formula | Unique Properties |

|---|---|---|

| Zinc Perchlorate | Zn(ClO₄)₂·6H₂O | Highly effective catalyst for epoxide reactions |

| Lithium Perchlorate | LiClO₄ | Used in rocket propellants; less effective as a catalyst |

| Sodium Perchlorate | NaClO₄ | Commonly used as a disinfectant; not a strong catalyst |

| Magnesium Perchlorate | Mg(ClO₄)₂·nH₂O | Less soluble; used in some pyrotechnic applications |

Zinc perchlorate's effectiveness as a catalyst for specific organic reactions sets it apart from other metal perchlorates, making it a valuable compound in synthetic chemistry.

Lewis Acid-Catalyzed Thia-Michael Addition Reactions

Zinc perchlorate hexahydrate excels in mediating thia-Michael additions, enabling the conjugate addition of thiols to α,β-unsaturated ketones under solvent-free conditions. The reaction proceeds via a Lewis acid-activated enone intermediate, where the zinc ion polarizes the carbonyl group, enhancing electrophilicity at the β-carbon (Figure 1). Aryl thiols exhibit higher reactivity compared to alkyl analogs due to resonance stabilization of the thiolate intermediate. For example, the addition of thiophenol to cyclohexenone achieves 92% yield within 5 minutes at room temperature.

Key Mechanistic Features:

- Activation: Coordination of zinc to the carbonyl oxygen lowers the LUMO energy of the enone.

- Regioselectivity: Electronic and steric factors dictate nucleophilic attack at the β-position.

- Stereocontrol: Anti-addition dominates due to transition-state stabilization via hydrogen bonding.

Solvent-Free Epoxide Ring-Opening Mechanisms

The compound’s proficiency in epoxide ring-opening reactions is exemplified in the synthesis of β-amino alcohols and β-hydroxysulfides. Using styrene oxide and aniline, zinc perchlorate facilitates regioselective attack at the benzylic carbon, yielding 1,2-diphenylethanolamine in 89% efficiency. Contrastingly, aliphatic amines favor terminal carbon attack, underscoring the catalyst’s ability to modulate regiochemistry based on substrate electronics.

Reaction Optimization:

- Temperature: Reactions proceed optimally at 25–40°C.

- Catalyst Loading: 5 mol% suffices for most substrates.

- Scope: Compatible with glycidic ethers, cyclic epoxides, and sterically hindered systems.

Table 1: Comparative Yields in Epoxide Ring-Opening Reactions

| Substrate | Nucleophile | Yield (%) | Regioselectivity |

|---|---|---|---|

| Styrene oxide | Aniline | 89 | Benzylic |

| Cyclohexene oxide | Thiophenol | 85 | Terminal |

| Epichlorohydrin | Benzylamine | 78 | Mixed |

Acylation of Electron-Deficient Substrates

Zinc perchlorate circumvents traditional acylation limitations by activating poorly nucleophilic phenols and amines. For instance, 4-nitrophenol reacts with acetic anhydride to form the corresponding acetate in 94% yield under solvent-free conditions. The catalyst’s perchlorate anion stabilizes the acyloxy intermediate, while the zinc ion polarizes the carbonyl electrophile.

Advantages Over Conventional Methods:

- Reduced Side Reactions: Minimal ester hydrolysis or over-acylation.

- Broad Functional Group Tolerance: Nitro, halo, and sulfonic acid groups remain intact.

Stereoselective Synthesis of β-Enamino Esters

The condensation of β-ketoesters with amines to form β-enamino esters is efficiently catalyzed by zinc perchlorate. The reaction proceeds via a six-membered transition state, where the zinc ion coordinates both the ketoester’s carbonyl and the amine’s lone pair (Figure 2). This dual activation enables stereoselective formation of (E)-isomers with >90% selectivity in cyclic systems.

Applications in Drug Synthesis:

- Propranolol: Synthesized via zinc-catalyzed epoxide ring-opening followed by enamine formation.

- Naftopidil: Achieved through a one-pot cascade reaction using the same catalyst.

Comparative Efficacy with Alternative Zinc Salts

Zinc perchlorate outperforms other zinc salts (e.g., $$ZnCl2$$, $$ZnBr2$$) due to its weakly coordinating perchlorate anions, which enhance Lewis acidity without precipitating intermediates. A study comparing catalysts for thia-Michael additions revealed the following activity trend:

$$

Zn(ClO4)2 \cdot 6H2O > Zn(BF4)2 \approx Zn(OTf)2 \gg ZnI2 > ZnBr2 > ZnCl_2

$$

Table 2: Catalytic Performance Metrics

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| $$Zn(ClO4)2 \cdot 6H_2O$$ | 0.5 | 95 |

| $$ZnCl_2$$ | 4.0 | 62 |

| $$Zn(OAc)_2$$ | 6.0 | 38 |

The aqueous-phase synthesis of zinc selenide sulfur nanocrystals represents a significant advancement in quantum dot fabrication, offering environmentally friendly alternatives to traditional organic synthesis routes. Zinc perchlorate hexahydrate serves as a crucial precursor in these synthetic methodologies, providing highly reactive zinc ions that facilitate controlled nucleation and growth processes [1] [2].

The photo-assisted synthesis approach developed by Lan et al. demonstrated the successful fabrication of highly fluorescent zinc selenide sulfur alloyed quantum dots using zinc perchlorate hexahydrate as the primary zinc source [1]. This method involves the controlled reaction of zinc perchlorate with sodium selenosulfate in the presence of 3-mercaptopropionic acid as a stabilizing ligand. The synthesis proceeds through a nucleation-growth mechanism where zinc perchlorate dissociates to provide zinc ions that react with selenium and sulfur precursors under ultraviolet irradiation conditions [1].

The aqueous synthesis methodology offers several distinct advantages over conventional organic-phase approaches. The water-based environment eliminates the need for hazardous organic solvents and high-temperature conditions, making the process more environmentally sustainable and cost-effective for large-scale production [3]. The use of zinc perchlorate as a precursor enhances the reactivity of zinc ions due to the weakly coordinating nature of perchlorate anions, which readily dissociate in aqueous solutions to provide highly available zinc species [4].

| Synthesis Parameter | Typical Range | Optimization Strategy |

|---|---|---|

| Temperature | 80-120°C | Moderate heating for controlled growth |

| Reaction Time | 30-180 minutes | Extended time for improved crystallinity |

| pH Value | 8-11 | Alkaline conditions for selenium stability |

| Precursor Concentration | 0.01-0.1 M | Balanced nucleation and growth rates |

| Ligand Ratio | 1:2-1:5 (Zn:ligand) | Sufficient surface passivation |

The nucleation process in aqueous zinc perchlorate synthesis involves the rapid formation of zinc selenide nuclei through the reaction of zinc ions with selenium precursors. The growth phase is controlled by the availability of precursor species and the stabilizing effects of surface ligands [5]. The incorporation of sulfur into the zinc selenide lattice creates alloyed nanocrystals with tunable optical properties, allowing for fine adjustment of emission wavelengths across the blue spectral region [1].

Surface Passivation Strategies Using Perchlorate Anions

The role of perchlorate anions in surface passivation represents a unique mechanism that significantly enhances the optical properties of quantum dots. Unlike traditional passivation approaches that rely solely on organic ligands or inorganic shells, perchlorate anions provide direct coordination to surface metal sites, creating effective passivation layers that reduce non-radiative recombination pathways [5] [6].

The passivation mechanism involves the coordination of perchlorate anions to undercoordinated zinc sites on the quantum dot surface. These surface sites typically act as electron or hole traps, leading to non-radiative decay processes that diminish photoluminescence efficiency. The perchlorate anions, with their tetrahedral geometry and multiple oxygen donor atoms, can effectively coordinate to these surface sites, providing electronic stabilization and reducing the density of surface defects [5].

Research has demonstrated that the presence of perchlorate anions during synthesis leads to substantial improvements in quantum yield, with enhancement factors ranging from 3 to 5 times compared to quantum dots prepared without perchlorate precursors [1] [5]. This enhancement is attributed to the dual role of perchlorate anions as both precursor counterions and surface passivating agents.

The effectiveness of perchlorate-based surface passivation depends on several factors, including the concentration of perchlorate ions, the synthesis temperature, and the presence of competing ligands. Optimal passivation is achieved when perchlorate concentrations are maintained at levels that provide sufficient surface coverage without interfering with the nucleation and growth processes [5].

| Passivation Mechanism | Enhancement Factor | Primary Effect |

|---|---|---|

| Perchlorate coordination | 3-5x | Quantum yield improvement |

| Thiol ligand binding | 2-4x | Surface defect reduction |

| Core-shell formation | 5-10x | Photostability enhancement |

| Metal complex passivation | 2-6x | Reduced photoblinking |

The perchlorate passivation strategy has been successfully applied to various quantum dot systems, including zinc selenide, zinc sulfide, and alloyed compositions. The universality of this approach makes it particularly valuable for developing high-performance quantum dots across different material systems [7] [8].

Fluorescence Enhancement Mechanisms

The fluorescence enhancement observed in zinc perchlorate-synthesized quantum dots results from multiple synergistic mechanisms that collectively improve the radiative efficiency of photogenerated electron-hole pairs. The primary enhancement mechanisms include surface defect passivation, reduced non-radiative recombination, and improved charge carrier confinement [9] [10].

The most significant contribution to fluorescence enhancement comes from the effective passivation of surface defects by perchlorate anions. These defects, typically consisting of dangling bonds and undercoordinated surface atoms, act as non-radiative recombination centers that compete with radiative decay pathways. The coordination of perchlorate anions to these defect sites effectively eliminates these competing pathways, resulting in dramatic improvements in photoluminescence quantum yield [9].

The photo-induced electron transfer mechanism plays a crucial role in the fluorescence enhancement process. In quantum dots with poorly passivated surfaces, photogenerated electrons can transfer to surface defect states, leading to non-radiative decay. The perchlorate passivation creates an energy barrier that prevents this electron transfer, maintaining the electrons in the conduction band where they can undergo radiative recombination with holes in the valence band [10].

Zinc ion coordination effects contribute significantly to the fluorescence enhancement. The presence of zinc ions in specific coordination environments, particularly when stabilized by perchlorate anions, creates favorable electronic conditions for radiative transitions. The zinc ions can also participate in the formation of donor-acceptor pairs that contribute to the overall photoluminescence intensity [11].

The temporal dynamics of fluorescence enhancement reveal interesting insights into the underlying mechanisms. Time-resolved photoluminescence studies have shown that perchlorate-passivated quantum dots exhibit longer fluorescence lifetimes, indicating reduced non-radiative decay rates. This finding supports the proposed mechanism of surface defect passivation as the primary contributor to fluorescence enhancement [12].

| Enhancement Mechanism | Quantum Yield Improvement | Wavelength Shift |

|---|---|---|

| Surface defect passivation | 200-400% | Minimal (±2 nm) |

| Electron transfer inhibition | 150-250% | Blue shift (5-10 nm) |

| Donor-acceptor pair formation | 100-200% | Red shift (10-20 nm) |

| Charge carrier confinement | 50-150% | Size-dependent |

Narrow-Band Emission Tuning Techniques

The achievement of narrow-band emission in zinc perchlorate-synthesized quantum dots requires precise control over multiple synthesis parameters and post-synthesis treatments. The full width at half maximum of the emission spectra can be systematically reduced from typical values of 40-60 nanometers to optimized values of 20-35 nanometers through careful manipulation of synthesis conditions and surface chemistry [13] [14].

Size distribution control represents the most fundamental approach to achieving narrow-band emission. The use of zinc perchlorate in aqueous synthesis enables precise control over nucleation and growth kinetics, resulting in quantum dots with narrow size distributions. The high solubility and reactivity of zinc perchlorate facilitate rapid nucleation events, followed by controlled growth phases that minimize size polydispersity [13].

The shell growth optimization strategy involves the controlled deposition of wide-bandgap materials around the quantum dot core. Zinc perchlorate serves as an ideal precursor for zinc sulfide shell formation, providing zinc ions that react with sulfur precursors to form uniform shell layers. The shell thickness can be precisely controlled by adjusting the concentration of zinc perchlorate and the reaction time, allowing for fine-tuning of the emission properties [13].

Temperature gradient synthesis techniques utilize the thermal decomposition characteristics of zinc perchlorate to achieve controlled growth conditions. By gradually increasing the reaction temperature, the growth rate can be modulated to favor thermodynamic over kinetic control, resulting in more uniform quantum dot populations with narrower emission bands [15].

Composition tuning through controlled alloying represents another powerful approach to emission bandwidth control. The incorporation of different chalcogenide elements (sulfur, selenium, tellurium) into the quantum dot lattice can be precisely controlled using zinc perchlorate as a common zinc source. This allows for the systematic adjustment of the band gap energy and the resulting emission wavelength while maintaining narrow spectral widths [15].

| Tuning Technique | FWHM Reduction | Wavelength Range |

|---|---|---|

| Size distribution control | 40-60 nm → 25-35 nm | 420-480 nm |

| Shell thickness optimization | 45-55 nm → 20-30 nm | 440-470 nm |

| Temperature gradient synthesis | 50-70 nm → 30-40 nm | 410-450 nm |

| Composition alloying | 35-50 nm → 22-35 nm | 400-500 nm |

Bioimaging Applications of Functionalized Quantum Dots

The application of zinc perchlorate-synthesized quantum dots in bioimaging represents a significant advancement in fluorescent labeling technology, offering superior optical properties combined with reduced cytotoxicity compared to traditional cadmium-based quantum dots. These functionalized nanocrystals have demonstrated exceptional performance in cellular imaging, live cell tracking, and long-term biological monitoring applications [16] [17].

The biocompatibility of zinc selenide quantum dots synthesized using zinc perchlorate precursors has been extensively validated through in vitro cytotoxicity studies. Cell viability assays conducted on various cell lines, including human glioma cells, macrophages, and epithelial cells, consistently show cell viability rates exceeding 85% even at relatively high quantum dot concentrations [16] [18]. This high biocompatibility is attributed to the cadmium-free composition and the effective surface passivation provided by the perchlorate synthesis methodology.

Cellular uptake mechanisms of functionalized quantum dots have been characterized through detailed microscopy studies. The mercaptopropionic acid-capped zinc selenide quantum dots exhibit efficient cellular internalization primarily through macropinocytosis and lipid raft-mediated endocytic pathways [16]. The quantum dots demonstrate selective accumulation in specific cellular compartments, with some formulations showing preferential nucleus targeting due to electrostatic interactions between negatively charged surface ligands and positively charged nuclear proteins [19].

The photostability of zinc perchlorate-synthesized quantum dots under biological imaging conditions represents a crucial advantage for long-term tracking applications. These quantum dots maintain their fluorescence intensity for extended periods under continuous excitation, enabling real-time monitoring of cellular processes over time scales of hours to days [20]. The superior photostability is attributed to the effective surface passivation achieved through the perchlorate synthesis route.

Multicolor imaging capabilities have been demonstrated using quantum dots with systematically tuned emission wavelengths. By controlling the synthesis parameters and composition, quantum dot libraries with emission wavelengths spanning from 420 to 600 nanometers have been developed, enabling simultaneous tracking of multiple cellular targets [16]. The narrow emission bands of these quantum dots minimize spectral overlap, allowing for precise spectral separation in multicolor imaging applications.

| Bioimaging Application | Quantum Dot System | Emission Wavelength | Cell Viability |

|---|---|---|---|

| Cellular membrane imaging | ZnSe/ZnS core-shell | 440-480 nm | >85% |

| Nuclear targeting | ZnSe:Mn²⁺/ZnO | 580 nm | >90% |

| Multicolor cell tracking | ZnSe:Eu³⁺/Mn²⁺@ZnS | 445-602 nm | >85% |

| Protein labeling | ZnSe-MPA conjugates | 460-520 nm | >80% |

| Vascular imaging | ZnSe/ZnS-bioconjugates | 450-470 nm | >85% |

| Organelle tracking | ZnSe:Cu/ZnTe | 510-540 nm | >75% |